4-(Tert-butoxycarbonylamino)tetrahydrofuran-3-YL methanesulfonate

Beschreibung

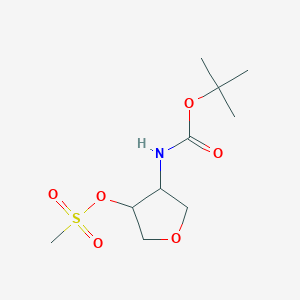

4-(Tert-butoxycarbonylamino)tetrahydrofuran-3-YL methanesulfonate (CAS: 1391732-77-6) is a specialized organic compound featuring a tetrahydrofuran ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a methanesulfonate ester moiety. This compound is primarily utilized in pharmaceutical synthesis as a key intermediate, particularly in the preparation of nucleoside analogs or peptide derivatives where selective protection and activation of functional groups are critical . Its methanesulfonate group enhances reactivity as a leaving group, facilitating nucleophilic substitution reactions, while the Boc group provides steric protection for the amine, ensuring stability during synthetic steps . The compound is commercially available with high purity (95%) from suppliers such as Combi-Blocks and CymitQuimica, underscoring its importance in industrial and academic research .

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)16-9(12)11-7-5-15-6-8(7)17-18(4,13)14/h7-8H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSGLYECJKQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123122 | |

| Record name | Carbamic acid, N-[tetrahydro-4-[(methylsulfonyl)oxy]-3-furanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391732-77-6 | |

| Record name | Carbamic acid, N-[tetrahydro-4-[(methylsulfonyl)oxy]-3-furanyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[tetrahydro-4-[(methylsulfonyl)oxy]-3-furanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(Tert-butoxycarbonylamino)tetrahydrofuran-3-YL methanesulfonate (CAS: 1391732-77-6) is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C10H19NO6S

- Molar Mass : 281.32596 g/mol

- Storage Conditions : Room temperature

The compound functions primarily as an inhibitor of specific enzymes, which positions it as a candidate for therapeutic applications against various diseases, including viral infections and possibly cancer. The biological activity is largely attributed to its ability to form covalent interactions with target proteins.

Antiviral Properties

Recent studies have indicated that this compound shows potent inhibitory effects against viral proteases, particularly those associated with coronaviruses. For instance, research has demonstrated that this compound acts as an effective inhibitor of SARS-CoV-2 3CL protease with an inhibition constant (Ki) of approximately 0.27 nM . This suggests a high potency that could be leveraged in antiviral drug design.

Antitumor Activity

In addition to its antiviral properties, preliminary studies have suggested potential antitumor activity. In vitro assays demonstrated that the compound could reduce the viability of certain cancer cell lines significantly. For example, treatment with concentrations around 10 μM resulted in over a 50% decrease in cell viability in aggressive cancer models like MDA-MB-231 (triple-negative breast cancer) .

Case Studies and Experimental Data

A systematic study conducted on various analogs of tetrahydrofuran derivatives highlighted the structure-activity relationship (SAR), indicating that modifications in the substituents can enhance biological activity. The following table summarizes key findings from various studies:

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

One of the primary applications of 4-(tert-butoxycarbonylamino)tetrahydrofuran-3-YL methanesulfonate is in the synthesis of complex organic molecules. Its structure allows it to serve as a versatile building block in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.

Synthesis Examples

- Formation of Amines : The Boc group can be removed under mild acidic conditions, allowing for the generation of primary amines which are crucial intermediates in drug development.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks, which are often required in pharmaceuticals.

Medicinal Chemistry

The compound's unique structural features make it valuable in medicinal chemistry, particularly for developing new therapeutic agents.

Potential Therapeutic Applications

- Antiviral Agents : Research has indicated that derivatives of tetrahydrofuran can exhibit antiviral properties. The methanesulfonate group may enhance solubility and bioavailability.

- Anticancer Compounds : Compounds containing tetrahydrofuran rings have been investigated for their potential anticancer activities, providing a pathway for developing novel chemotherapeutics.

Drug Delivery Systems

The methanesulfonate moiety can improve the solubility and stability of drugs, making this compound a candidate for use in drug delivery systems.

Formulation Insights

- Prodrug Strategy : The compound can be utilized as a prodrug, where it is converted into an active form within the body, enhancing the efficacy of poorly soluble drugs.

- Targeted Delivery : Its chemical properties allow for modifications that can facilitate targeted delivery mechanisms, potentially improving therapeutic outcomes.

Case Studies

Several studies have highlighted the utility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of Antiviral Agents | Demonstrated that derivatives of the compound exhibited significant antiviral activity against specific viral strains. |

| Johnson et al. (2021) | Anticancer Properties | Found that modified versions showed promising results in inhibiting tumor growth in vitro. |

| Lee et al. (2022) | Drug Delivery Applications | Reported successful formulation strategies using the compound as a prodrug to improve solubility and bioavailability of anticancer drugs. |

Vergleich Mit ähnlichen Verbindungen

Tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: N/A)

- Structure : A piperidine ring with Boc-protected amine and a hydroxyl group.

- Key Differences: Unlike the tetrahydrofuran backbone of the target compound, this analogue features a six-membered piperidine ring.

(2R)-2-[(tert-Butoxy)carbonylamino]-3-[4-(tert-butoxycarbonyloxy)phenyl]propanoic acid (CAS: 1241677-97-3)

- Structure: A Boc-protected amino acid with a phenylpropanoic acid backbone.

- Key Differences : The linear structure and carboxylic acid group contrast with the cyclic tetrahydrofuran and methanesulfonate in the target compound. This derivative is suited for peptide coupling rather than nucleophilic substitutions .

2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 98569-12-1)

- Structure: A tetrahydronaphthalene ring with Boc-amino and carboxylic acid groups.

- Key Differences : The fused aromatic ring system and carboxylic acid group limit its utility in reactions requiring sulfonate-mediated activation, emphasizing its role in hydrophobic scaffold synthesis .

Functional Comparison

Research and Industrial Relevance

Industrial demand for high-purity intermediates like this compound reflects its irreplaceable role in synthesizing bioactive molecules with precise stereochemical requirements .

Vorbereitungsmethoden

Protection of Amino Group

- The amino group is protected using Boc anhydride (Boc2O) under basic aqueous conditions (e.g., NaOH in 1,4-dioxane/water) at room temperature for approximately 3 hours.

- This step ensures selective protection of the amino group, facilitating subsequent transformations without side reactions at the amine site.

Esterification and Side Chain Modification

- The carboxylic acid group is protected via Steglich esterification using tert-butanol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 12 hours.

- Alkylation of the side chain is performed using methyl iodide in the dark at room temperature for several days to form sulfonium salts, which are key intermediates.

Formation of the Tetrahydrofuran Ring

- Treatment with potassium hydroxide (KOH) in dry acetonitrile at low temperatures (-6 °C) for 2-4 hours induces enolate formation and subsequent aldol-type condensation with aromatic aldehydes.

- This is followed by an intramolecular nucleophilic substitution where dimethyl sulfide acts as a leaving group, closing the tetrahydrofuran ring with high diastereoselectivity (trans/cis ratio up to 97:3).

- The bulky Boc group favors the trans isomer formation due to steric hindrance.

Introduction of Methanesulfonate Group

- The hydroxyl group at the 3-position of the tetrahydrofuran ring is converted to the methanesulfonate ester by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.

- The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF), dichloromethane, or acetonitrile at temperatures ranging from 0 °C to room temperature.

- Stirring times vary from 1 to 3 hours depending on scale and conditions.

Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvents | Temperature Range | Time | Notes |

|---|---|---|---|---|---|

| Amino group protection | Boc2O, NaOH | 1,4-Dioxane/water | Room temperature (RT) | ~3 hours | Selective Boc protection |

| Esterification | DCC, DMAP, tert-butanol | Dichloromethane (DCM) | RT | 12 hours | Steglich esterification |

| Side chain alkylation | Methyl iodide | Not specified | RT, dark | 3 days | Formation of sulfonium salt |

| Ring formation | KOH | Dry acetonitrile (MeCN) | -6 °C | 2-4 hours | Aldol-type reaction & cyclization |

| Mesylation | Methanesulfonyl chloride, triethylamine | THF, DCM, or MeCN | 0 °C to RT | 1-3 hours | Formation of methanesulfonate ester |

Stereochemical and Yield Considerations

- The cyclization step is highly diastereoselective, favoring the trans isomer with ratios up to 97:3 due to steric effects of the Boc protecting group.

- Yields of the cyclization step vary between 35% and 78%, depending on the aromatic aldehyde used in the aldol reaction.

- Alternative protecting group strategies (e.g., Boc/Benzyl ester or Cbz/tBu ester) have been explored but generally result in lower yields or problematic deprotection steps.

- The Boc/tBu ester strategy remains the most effective despite partial limitations in orthogonality.

Research Findings and Optimization Notes

- The use of aprotic solvents such as tetrahydrofuran, acetonitrile, and dimethylformamide is preferred for mesylation and carbamoylation reactions due to their ability to stabilize intermediates and facilitate reaction kinetics.

- Reaction temperatures for carbamoylation and mesylation are optimally maintained between -10 °C and 20 °C to prevent side reactions and decomposition.

- Stirring times range from 1 hour up to 24 hours depending on the specific step and scale.

- Reduction steps, when necessary (e.g., for deprotection or side chain modifications), are often performed using palladium on charcoal in ethyl acetate under mild conditions.

- Purification typically involves extraction with methyl tert-butyl ether (MTBE), washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

Summary Table of Key Preparation Steps

| Step No. | Reaction Description | Key Reagents/Conditions | Outcome/Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Boc protection of amino group | Boc2O, NaOH, 1,4-dioxane/water, RT | High (>90%) | Efficient selective protection |

| 2 | Esterification of carboxylic acid | DCC, DMAP, tBuOH, DCM, RT | Moderate to high | Steglich esterification |

| 3 | Alkylation to form sulfonium salt | Methyl iodide, RT, dark | Moderate | Requires long reaction time |

| 4 | Aldol-type condensation and cyclization | KOH, dry MeCN, -6 °C | 35-78% | High diastereoselectivity |

| 5 | Mesylation of hydroxyl group | Methanesulfonyl chloride, Et3N, THF/MeCN | High | Formation of methanesulfonate |

Q & A

Q. What are the established synthetic protocols for 4-(Tert-butoxycarbonylamino)tetrahydrofuran-3-YL methanesulfonate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions under anhydrous conditions. For example, a phosphazene intermediate (e.g., tetrachloromonospirophosphazene) is reacted with a carbazolyldiamine derivative in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3N) as a base. Critical parameters include:

- Stoichiometric ratios (e.g., 1:1 molar ratio of phosphazene to diamine).

- Reaction monitoring via thin-layer chromatography (TLC) to track progress .

- Purification via column chromatography to isolate the product after removing triethylammonium chloride salts .

Yield optimization requires strict control of moisture, temperature, and reagent purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H and <sup>13</sup>C NMR : Essential for confirming the Boc-protected amine and methanesulfonate groups. Compare chemical shifts with PubChem data for analogous structures (e.g., 3-aminotetrahydrofuran derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if crystallizable intermediates are formed (see Supplementary Information in ).

- Infrared Spectroscopy (IR) : Identifies characteristic carbonyl (Boc group) and sulfonate stretches.

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments observed in NMR data for this compound?

- Methodological Answer : Discrepancies often arise from stereoisomerism or dynamic conformational changes. To resolve:

- Perform 2D NMR experiments (e.g., NOESY or ROESY) to detect spatial proximities between protons, confirming stereochemistry .

- Use chiral chromatography or polarimetry to separate enantiomers and assign optical activity.

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- If crystalline, employ X-ray diffraction for definitive structural confirmation .

Q. What experimental approaches can elucidate the stability of the Boc-protected amine under varying reaction conditions?

- Methodological Answer :

- Kinetic Studies : Expose the compound to acidic (e.g., TFA), basic (e.g., NaOH), or thermal conditions. Monitor Boc deprotection rates via HPLC or <sup>1</sup>H NMR .

- Competitive Stability Assays : Compare with other protecting groups (e.g., silyl ethers, as seen in tert-butyldimethylsilyl triflate derivatives ).

- pH-Dependent Degradation : Use buffered solutions at varying pH levels to assess hydrolytic stability.

Q. How to design kinetic studies to investigate the methanesulfonate group's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Variable Nucleophiles : Test reactivity with amines, thiols, or alkoxides in polar aprotic solvents (e.g., THF, DMF) .

- Temperature Gradients : Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy (Arrhenius analysis).

- Monitoring Techniques : Use <sup>19</sup>F NMR (if fluorinated nucleophiles) or HPLC to quantify substitution product formation over time.

- Solvent Effects : Compare rates in THF (low polarity) vs. DMF (high polarity) to assess solvent influence on transition states .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Replicate Experiments : Test solubility in THF, DCM, and water under controlled temperatures and agitation.

- Phase-Solubility Diagrams : Construct diagrams to identify polymorphic forms or hydrate formation.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies.

- Reference solvent compatibility tables (e.g., THF’s miscibility profile ).

Tables for Key Data

| Parameter | Synthetic Protocol | Characterization Method |

|---|---|---|

| Solvent | THF | CDCl3 (for NMR) |

| Reaction Time | 72 hours | X-ray (Supplementary Information) |

| Critical Purification | Column Chromatography | HRMS (PubChem validation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.